Oxazole, 4-bromo-5-(2-thienyl)- Oxazole, 4-bromo-5-(2-thienyl)-
Brand Name: Vulcanchem
CAS No.: 959977-82-3
VCID: VC8335835
InChI: InChI=1S/C7H4BrNOS/c8-7-6(10-4-9-7)5-2-1-3-11-5/h1-4H
SMILES: C1=CSC(=C1)C2=C(N=CO2)Br
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08 g/mol

Oxazole, 4-bromo-5-(2-thienyl)-

CAS No.: 959977-82-3

Cat. No.: VC8335835

Molecular Formula: C7H4BrNOS

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 4-bromo-5-(2-thienyl)- - 959977-82-3

Specification

CAS No. 959977-82-3
Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
IUPAC Name 4-bromo-5-thiophen-2-yl-1,3-oxazole
Standard InChI InChI=1S/C7H4BrNOS/c8-7-6(10-4-9-7)5-2-1-3-11-5/h1-4H
Standard InChI Key XJLCBTSGHUNCJY-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(N=CO2)Br
Canonical SMILES C1=CSC(=C1)C2=C(N=CO2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Bromo-5-(2-thienyl)-1,3-oxazole belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₇H₄BrNOS, with a molecular weight of 230.082 g/mol . Key structural descriptors include:

PropertyValue
Exact Mass228.920 g/mol
Topological Polar Surface Area (PSA)54.27 Ų
LogP (Partition Coefficient)3.17
CAS Registry Number959977-82-3

The compound features a bromine atom at the 4-position and a thiophene ring at the 5-position, conferring unique electronic and steric properties. The thienyl group enhances π-conjugation, while the bromine atom offers a site for further functionalization .

Synthesis Methodologies

Traditional Cyclization Approaches

The synthesis of 4-bromo-5-(2-thienyl)-1,3-oxazole was first reported by Li et al. (2007) via a two-step process :

  • Oxazolone Formation: Condensation of thiophene-2-carboxylic acid with bromoacetyl chloride yields a 4-bromo-oxazolone intermediate.

  • Ring-Opening and Cyclization: Treatment with a Grignard reagent (e.g., thienylmagnesium bromide) facilitates nucleophilic attack, followed by silver carbonate-induced cyclization to form the oxazole ring.

This method achieves moderate yields (~70–80%) but requires stringent anhydrous conditions .

Copper-Catalyzed Intramolecular Cyclization

A more efficient protocol involves copper-catalyzed cyclization of β-(methylthio)enamides. For example, Zhang et al. (2012) demonstrated that functionalized enamides derived from 4-[(methylthio)heteroaryl]methylene precursors undergo cyclization in the presence of CuI/1,10-phenanthroline, yielding 4,5-disubstituted oxazoles with >85% efficiency . Adapting this method, the thienyl group can be introduced via Suzuki–Miyaura coupling prior to cyclization .

Green and Sustainable Methods

Recent advances emphasize eco-friendly synthesis:

  • Microwave-Assisted Reactions: Carballo et al. (2023) achieved 75–90% yields of analogous oxazoles using microwave irradiation, reducing reaction times from hours to minutes .

  • Solar Photo-Thermochemical Synthesis: A solar-driven approach utilizing N-bromosuccinimide (NBS) in dichloroethane enables one-pot bromination and cyclization, yielding 42–82% of 4-bromo-oxazoles under ambient conditions .

Physicochemical Properties and Reactivity

Stability and Solubility

The bromine and thienyl groups confer moderate lipophilicity (LogP = 3.17), suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility . The compound is stable at room temperature but may decompose under prolonged UV exposure due to the C–Br bond’s photolability .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at C4 is susceptible to substitution with amines, alkoxides, or organometallic reagents, enabling diversification into 4-amino- or 4-alkyl-oxazoles .

  • Electrophilic Aromatic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, while the oxazole ring resists electrophilic attack due to electron deficiency .

Applications and Biological Relevance

Material Science Applications

Oxazole-thiophene hybrids are explored as organic semiconductors due to their extended π-systems and charge transport capabilities. Thin films of analogous compounds exhibit hole mobilities of 10⁻³–10⁻² cm²/V·s .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging strategies employ chiral catalysts (e.g., Pd-BINAP complexes) to synthesize enantiomerically pure oxazoles for drug discovery .

Green Chemistry Innovations

The integration of deep eutectic solvents (DES) and continuous flow systems aims to minimize waste and energy consumption. Pilot-scale studies report 95% atom economy for oxazole syntheses using DES .

Computational Modeling

DFT studies predict that substituting the thienyl group with electron-withdrawing moieties (e.g., nitro) could enhance oxidative stability by 30–40%, guiding future synthetic efforts .

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